molecular formula C38H49NO4 B1246826 Nodulisporic acid D

Nodulisporic acid D

Cat. No.: B1246826
M. Wt: 583.8 g/mol
InChI Key: CQCRWLOGUOKQCD-FOWVSSDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nodulisporic Acid D is a structurally complex indole diterpene natural product originating from the filamentous fungus Hypoxylon pulicicidum . It belongs to the nodulisporic acids family, which are recognized for their potent and specific insecticidal activity while demonstrating an absence of mammalian toxicity, offering a wide therapeutic index in rodent models . This selective activity is due to its mechanism of action; this compound functions as a selective modulator of glutamate-gated chloride channels (GluCls) for which no mammalian homolog exists . This makes it a highly valuable compound for researching invertebrate neurophysiology and for exploring novel, selective insecticide targets . The compound is a key biosynthetic intermediate in a highly branched metabolic pathway, situated between the precursor Nodulisporic Acid F and the more advanced congener Nodulisporic Acid B . Its biosynthesis involves a promiscuous P450 monooxygenase, NodJ, which oxidizes the prenyl tail to create a metabolic grid of intermediates . The total synthesis of (-)-Nodulisporic Acid D has been achieved, featuring convergent strategies that often involve the union of advanced western and eastern hemisphere fragments through a palladium-mediated cascade cross-coupling and indolization protocol to construct its complex, multisubstituted indole core . This synthetic access provides a route to this complex scaffold for further research and analogue development. This product is intended for research purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H49NO4

Molecular Weight

583.8 g/mol

IUPAC Name

(2E,4E)-5-[(10S,17S,18S,21S,22S,23R,26S)-21-hydroxy-7,7,9,9,17,18,22-heptamethyl-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2(14),3,5,12-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C38H49NO4/c1-21(33(41)42)10-9-14-36(6)30-12-11-23-18-26-25-19-24-22(16-28-27(24)20-34(2,3)43-35(28,4)5)17-29(25)39-32(26)38(23,8)37(30,7)15-13-31(36)40/h9-10,14,17,19-20,23,28,30-31,39-40H,11-13,15-16,18H2,1-8H3,(H,41,42)/b14-9+,21-10+/t23-,28-,30-,31-,36-,37-,38+/m0/s1

InChI Key

CQCRWLOGUOKQCD-FOWVSSDISA-N

Isomeric SMILES

C/C(=C\C=C\[C@]1([C@@H]2CC[C@H]3CC4=C([C@@]3([C@]2(CC[C@@H]1O)C)C)NC5=C4C=C6C(=C5)C[C@H]7C6=CC(OC7(C)C)(C)C)C)/C(=O)O

Canonical SMILES

CC(=CC=CC1(C2CCC3CC4=C(C3(C2(CCC1O)C)C)NC5=C4C=C6C(=C5)CC7C6=CC(OC7(C)C)(C)C)C)C(=O)O

Synonyms

nodulisporic acid D

Origin of Product

United States

Biosynthetic Pathways and Genetic Basis of Nodulisporic Acid D

Elucidation of the Nodulisporic Acid Biosynthetic Gene Cluster (nod Genes)

The biosynthesis of nodulisporic acids, a class of indole (B1671886) diterpenes, is governed by the nod biosynthetic gene cluster found in the endophytic fungus Hypoxylon pulicicidum (formerly Nodulisporium sp.). rsc.orgnih.govresearchgate.net This cluster contains the genetic blueprint for the enzymatic machinery required to construct the complex nodulisporic acid scaffold. researchgate.netresearchgate.net The complete elucidation of this pathway involved the functional characterization of twelve NOD genes. rsc.org The identification of these genes has been instrumental in enabling the heterologous biosynthesis of nodulisporic acids, a significant achievement given the challenges of producing these compounds through fermentation of the natural producer. google.com

The biosynthetic pathway is characterized by a metabolic grid, where a series of enzymatic modifications on a core intermediate leads to a wide array of nodulisporic acid congeners. nih.govresearchgate.net This complex network of reactions highlights the efficiency and versatility of fungal secondary metabolism.

The synthesis of Nodulisporic Acid D and its relatives is a stepwise process catalyzed by a suite of specialized enzymes. These include prenyltransferases, terpene cyclases, and a variety of oxidative enzymes, each playing a critical role in the assembly and decoration of the molecule.

Prenylation, the attachment of isoprenoid moieties, is a key step in the biosynthesis of indole diterpenes. nih.gov In the nodulisporic acid pathway, this is carried out by several prenyltransferases.

NodC : This enzyme is a geranylgeranyl transferase that catalyzes the condensation of indole-3-glycerol phosphate (B84403) and geranylgeranyl pyrophosphate (GGPP) to form 3-geranylgeranylindole (3-GGI), the common precursor for all indole diterpenes. researchgate.netuniprot.orgresearchgate.net

NodD1 : This aromatic prenyltransferase is responsible for the diprenylation of Nodulisporic Acid F (NAF), attaching two prenyl groups to the indole moiety to form Nodulisporic Acid E (NAE). researchgate.netnih.gov NodD1 exhibits a preference for its natural substrate, NAF. nih.gov

NodD2 : Another aromatic prenyltransferase, NodD2, is involved in the later stages of the pathway, installing a final prenyl group at the C-24 position. nih.gov Prior prenylation by NodD2 is a prerequisite for the subsequent hydroxylation at C-24 by NodY2. d-nb.info

The cyclization of the linear geranylgeranyl chain is a crucial step that establishes the characteristic polycyclic core of nodulisporic acids.

NodB : This enzyme functions as an indole diterpene cyclase. researchgate.netgoogle.com It catalyzes the cyclization of a monoepoxidated 3-GGI intermediate to yield emindole SB, a key pentacyclic intermediate in the pathway. google.comuniprot.org NodB is a functional ortholog of PaxB from the paxilline (B40905) biosynthetic pathway. nih.gov

A variety of oxidative enzymes, primarily cytochrome P450 monooxygenases and FAD-dependent enzymes, are responsible for the extensive functionalization of the nodulisporic acid scaffold.

NodM : This FAD-dependent monooxygenase catalyzes the epoxidation of 3-GGI, preparing the substrate for the cyclization reaction mediated by NodB. researchgate.netuniprot.org

NodW : A cytochrome P450 monooxygenase, NodW, is responsible for oxidizing the terminal methyl group of emindole SB to produce the carboxylic acid functionality found in Nodulisporic Acid F (NAF). researchgate.netuniprot.org

NodJ : This multifunctional P450 monooxygenase is a pivotal enzyme that creates significant branching in the biosynthetic pathway. nih.govnih.gov It can introduce several different oxidative modifications to the carboxylated prenyl tail, leading to a diverse array of nodulisporic acid intermediates. rsc.orgnih.gov

NodR : NodR is a cytochrome P450 monooxygenase that, along with NodZ, is involved in the oxidative steps that convert Nodulisporic Acid E (NAE) towards this compound (NAD). google.comuniprot.org

NodZ : This cytochrome P450 monooxygenase participates in the oxidative modifications that lead from NAE to NAD. google.comuniprot.orguniprot.org

NodY2 : An FAD-dependent monooxygenase, NodY2, installs a hydroxyl group at the C-24 position, a late-stage modification in the biosynthesis of some nodulisporic acids. uniprot.orgd-nb.info

The coordinated action of these enzymes, each with a specific catalytic function, results in the intricate structure of this compound.

EnzymeClassFunction in Nodulisporic Acid Biosynthesis
NodC PrenyltransferaseCondenses indole-3-glycerol phosphate and GGPP to form 3-GGI. researchgate.netuniprot.org
NodD1 PrenyltransferaseDiprenylates Nodulisporic Acid F (NAF) to form Nodulisporic Acid E (NAE). researchgate.netnih.gov
NodD2 PrenyltransferaseAdds a prenyl group at C-24. nih.gov
NodB Terpene CyclaseCyclizes mono-epoxidated 3-GGI to form emindole SB. google.comuniprot.org
NodM FAD-dependent MonooxygenaseEpoxidizes 3-GGI. researchgate.netuniprot.org
NodW Cytochrome P450 MonooxygenaseOxidizes emindole SB to form Nodulisporic Acid F (NAF). researchgate.netuniprot.org
NodJ Cytochrome P450 MonooxygenaseMultifunctional enzyme that creates branching in the pathway through various oxidations. nih.govnih.gov
NodR Cytochrome P450 MonooxygenaseInvolved in the oxidative conversion of NAE towards NAD. google.comuniprot.org
NodZ Cytochrome P450 MonooxygenaseParticipates in the oxidative conversion of NAE towards NAD. google.comuniprot.org
NodY2 FAD-dependent MonooxygenaseHydroxylates the C-24 position. uniprot.orgd-nb.info

Stepwise Elucidation of the Biosynthetic Cascade to this compound

The biosynthesis of this compound begins with the formation of fundamental precursors and proceeds through a series of increasingly complex intermediates.

The journey to this compound starts with the assembly of its basic building blocks.

Formation of Key Intermediates (e.g., Nodulisporic Acid F, NAD4)

The biosynthetic journey begins with the formation of simpler precursors that are progressively elaborated. Nodulisporic Acid F (NAF) is recognized as the earliest and simplest biosynthetic intermediate in this series, as it lacks the three isoprene (B109036) residues on the indole unit that characterize more complex congeners. vulcanchem.comresearchgate.net The production of NAF is a critical starting point and requires the coordinated action of four specific genes from the nod cluster: nodC (a geranylgeranyl transferase), nodM (a flavin adenine (B156593) dinucleotide-dependent oxygenase), nodB (an indole diterpene cyclase), and nodW (a cytochrome P450 oxygenase). wgtn.ac.nznih.gov The enzymes encoded by nodM and nodW perform previously unreported functions that establish a unique branch point in the biosynthesis of nodulisporic acids. wgtn.ac.nznih.gov Specifically, NodM catalyzes a single epoxidation step that primes the formation of the distinctive ring structure, while NodW is the first known enzyme to introduce a carboxylic acid group to an indole diterpene core, creating a reactive handle for further modifications. nih.govacs.org

Following the formation of earlier intermediates like Nodulisporic Acid E (NAE), the pathway proceeds to another crucial intermediate, NAD4. The formation of NAD4 is accomplished through the action of the enzyme NodO, which catalyzes an oxidative cyclization of two adjacent prenyl groups on the NAE precursor. nih.gov This step establishes a key structural feature and sets the stage for the significant diversification that follows. nih.gov The synthesis of the NAD4 core is considered a likely cyclization pathway for building the foundational structure of the D-series nodulisporic acids. researchgate.net

Mechanistic Insights into Biosynthetic Diversity and Branching

The extensive array of nodulisporic acid congeners is the result of a highly branched metabolic grid rather than a linear pathway. nih.govnih.gov This complexity allows the fungus to produce a diverse arsenal (B13267) of bioactive compounds. nih.gov The primary mechanism for generating this diversity is the modification of the carboxylated prenyl tail of the NAD4 intermediate. nih.govresearchgate.net The pathway diverges from this single precursor, leading to at least 37 different congeners, including four major end products. nih.govresearchgate.net

A pivotal enzyme responsible for the branching and subsequent chemical diversity in the nodulisporic acid pathway is NodJ, a promiscuous cytochrome P450 monooxygenase. nih.govrsc.orgresearchgate.netacs.org NodJ is unique among indole diterpene P450 monooxygenases in its ability to perform multiple, independent oxidation reactions on the same substrate. nih.gov It acts on the key intermediate NAD4 to produce four distinct products: NAD, NAD1, NAD5, and NAD6. ouc.edu.cn

This catalytic promiscuity is a crucial branch point that gives rise to multiple parallel series of nodulisporic acids (main-, 1-, 5-, and 6-series). nih.govouc.edu.cn The ability of downstream enzymes in the pathway to accept these varied products from NodJ's activity leads to an unprecedented degree of branching in indole diterpene biosynthesis. nih.gov The action of NodJ is therefore directly responsible for the complex metabolic grid that characterizes the production of this family of compounds. nih.govnih.govresearchgate.net

Genetic Engineering and Heterologous Expression for Biosynthetic Studies

Studying the biosynthesis of nodulisporic acids directly in their natural producer, H. pulicicidum, is exceptionally challenging due to difficulties in fermentation and low product yields. wgtn.ac.nzgoogle.comwipo.int This has made traditional methods like gene knockout studies impractical for confirming gene function. google.com To overcome these limitations, researchers have turned to genetic engineering and heterologous expression in more tractable fungal hosts. google.comwipo.int

Reconstitution of Biosynthetic Pathways in Host Organisms (e.g., Penicillium paxilli)

Penicillium paxilli, a more robust and genetically amenable filamentous fungus, has been successfully employed as a heterologous host to study and reconstruct the nodulisporic acid biosynthetic pathway. nih.govwgtn.ac.nzacs.orggoogle.comwipo.int By expressing genes from the H. pulicicidumnod cluster in P. paxilli, scientists have been able to functionally characterize the enzymes and reconstitute the pathway steps. wgtn.ac.nzgoogle.com

This approach has been instrumental in identifying the functions of the four genes required for the synthesis of Nodulisporic Acid F. nih.govresearchgate.netgoogle.comwipo.int Further work involving the sequential addition of other nod genes to NAD4-producing strains of P. paxilli has allowed for the functional characterization of 12 NOD genes in total. nih.govd-nb.info This systematic reconstitution has not only confirmed the roles of individual enzymes but has also enabled the heterologous production of key intermediates and even advanced end products like NAA, NAA1, and NAA2, thereby validating the complete pathway reconstruction. nih.govd-nb.info

Strategies for Optimizing Nodulisporic Acid Production via Genetic Approaches

A primary motivation for elucidating the genetic basis of nodulisporic acid biosynthesis is to enable pathway optimization for commercial and research applications. google.comwipo.int With the gene cluster and the functions of key enzymes identified, genetic strategies can be developed to increase the production of desired compounds. Future efforts aim to engineer these genes to overcome metabolic flux bottlenecks, which could lead to significantly increased, and potentially industrially relevant, product titers. wgtn.ac.nz

While specific optimization outcomes are still an area of active research, the foundational knowledge of the pathway allows for targeted approaches. For instance, understanding the role of promiscuous enzymes like NodJ opens up possibilities for protein engineering to favor the production of one congener over others. Furthermore, advanced genetic tools like CRISPR-Cas9, which have been successfully applied to other filamentous fungi for activating silent biosynthetic gene clusters and enhancing secondary metabolite production, represent a powerful strategy for rationally engineering H. pulicicidum or the P. paxilli host to optimize the yield of this compound and other valuable congeners. nih.gov

Data Tables

Table 1: Key Enzymes in Nodulisporic Acid Biosynthesis

Enzyme Gene Class Function Citation(s)
NodC nodC Geranylgeranyl Transferase Catalyzes the transfer of a geranylgeranyl group, an early step in the pathway. researchgate.netwgtn.ac.nz
NodM nodM FAD-dependent Monoepoxidase Catalyzes a single epoxidation of the geranylgeranyl tail to prime ring formation. wgtn.ac.nznih.gov
NodB nodB Indole Diterpene Cyclase Involved in the cyclization reactions that form the core indole diterpene structure. wgtn.ac.nz
NodW nodW Cytochrome P450 Oxygenase Introduces a carboxylic acid moiety to the indole diterpene core. wgtn.ac.nznih.gov
NodO nodO Oxygenase Catalyzes oxidative cyclization to form the NAD4 intermediate from NAE. nih.gov

Table 2: Compound Names Mentioned in Article

Compound Name Abbreviation
Nodulisporic Acid A NAA
Nodulisporic Acid A1 NAA1
Nodulisporic Acid A2 NAA2
This compound NAD
Nodulisporic Acid D4 NAD4
Nodulisporic Acid E NAE
Nodulisporic Acid F NAF
Nodulisporic Acid 5 NAD5

Advanced Synthetic Methodologies for Nodulisporic Acid D

Total Synthesis Approaches to (-)-Nodulisporic Acid D

Retrosynthetic Analysis and Fragment Assembly Strategies

The core of the synthetic strategy for (-)-Nodulisporic Acid D involves a retrosynthetic disconnection of the multisubstituted indole (B1671886) core. nih.govacs.org This approach breaks the complex heptacyclic structure into two more manageable, highly functionalized segments: a "western hemisphere" and an "eastern hemisphere". nih.govnih.govacs.org This convergent plan allows for the parallel construction of these two key intermediates, which are then strategically joined to form the central CDE multisubstituted indole core. nih.govresearchgate.net A late-stage Horner-Wadsworth-Emmons olefination was envisioned to install the dienoic acid side chain. nih.gov

The synthesis of (-)-Nodulisporic Acid D relies on the meticulous, independent construction of two primary building blocks. nih.gov

Western Hemisphere: The synthesis of the tricyclic western hemisphere, a functionalized chloroaniline, has been achieved through an expedient and stereocontrolled route. nih.govnih.gov One key approach involved an Enders alkylation to establish the requisite S stereogenicity at C(23), followed by a Stille-Kelly cyclization sequence. nih.govupenn.edu This fragment is designed for subsequent coupling to form the central indole ring. nih.gov

Synthetic Fragment Key Strategic Elements Referenced As
Western Hemisphere Enders alkylation, Stille-Kelly cyclizationChloroaniline 12 nih.gov, Aniline (−)-7 acs.org
Eastern Hemisphere Vicinal difunctionalization of an α,β-unsaturated aldehydeVinyl triflate 13 nih.gov, Bromide (−)-8 acs.org

Stereoselective Construction of Complex Core Ring Systems

A central challenge in the synthesis of (-)-Nodulisporic Acid D is the precise control of stereochemistry across its many chiral centers. The strategy employed addresses this by incorporating highly stereoselective reactions during the construction of the key fragments.

The stereochemistry of the eastern hemisphere's E,F-trans-fused 5,6-ring system is established through a vicinal difunctionalization of an α,β-unsaturated aldehyde, which effectively sets the C3 and C12 stereocenters. nih.gov For the western hemisphere, the critical stereocenter at C(23) is installed using an Enders alkylation reaction, which provides the desired stereogenicity with high control. acs.orgnih.gov The subsequent union of these stereochemically defined hemispheres preserves their configurations, leading to the correct stereoisomer of the final natural product.

Key Chemical Transformations and Methodologies

The successful synthesis of (-)-Nodulisporic Acid D hinges on the application of powerful and selective chemical reactions to both construct the fragments and unite them.

Palladium-mediated reactions are central to the fragment-coupling strategy. nih.gov The union of the highly functionalized western and eastern hemispheres is accomplished through a cascade cross-coupling/indolization protocol to generate the substituted indole nucleus. nih.govacs.org This key transformation has been optimized using a third-generation Buchwald RuPhos precatalyst in conjunction with cesium carbonate. nih.govorganic-chemistry.org This specific palladium-catalyzed process, related to the Buchwald-Hartwig amination and Barluenga indole construction, effectively forges the central indole core from the chloroaniline (western hemisphere) and vinyl triflate (eastern hemisphere) precursors. nih.govorganic-chemistry.org Earlier synthetic strategies for related compounds also utilized a Stille-Kelly coupling to form parts of the western hemisphere. nih.govupenn.edu

Reaction Purpose in Synthesis Key Reagents/Catalysts
Buchwald-Hartwig/Barluenga Type Union of hemispheres to form the indole corePalladium precatalyst (e.g., RuPhos) nih.govorganic-chemistry.org
Stille-Kelly Coupling Construction of the western hemisphereNot specified in detail in provided abstracts

The final installation of the dienoic acid side chain is accomplished via a Horner-Wadsworth-Emmons (HWE) olefination. nih.govnih.gov This reaction initially proved challenging, likely due to significant steric congestion around the aldehyde carbonyl group on the indole core. nih.govacs.org The solution to this problem was to modify a nearby functional group. By converting a triethylsilyl (TES) protecting group on a hydroxyl to an acetyl group, the HWE reaction proceeded successfully. nih.gov It is reasoned that the acetyl carbonyl group may act as a directing group, facilitating the olefination by coordinating with the phosphonate (B1237965) anion. nih.govacs.org Subsequent hydrolysis of the resulting ester and the acetyl protecting group completed the total synthesis of (-)-Nodulisporic Acid D. nih.govnih.gov

Cyclization Strategies (e.g., Nickel-Chromium Mediated, Ring-Closing Metathesis)

The construction of the various rings within Nodulisporic acid D's structure relies on powerful and selective cyclization reactions. Key among these are transition-metal-mediated processes that enable the formation of complex carbocyclic and heterocyclic systems. nih.gov

A notable nickel-chromium mediated cyclization, the Nozaki-Hiyama-Kishi (NHK) reaction, was employed effectively in the synthesis of advanced intermediates. nih.govupenn.edu This reaction proved crucial for constructing a tricyclic diol intermediate, a key building block for the "western hemisphere" of the molecule. nih.gov The NHK protocol was favored over alternatives like the Stille-Kelly cyclization due to toxicity concerns associated with the latter. nih.gov A significant advantage of this transformation was its high efficiency and tolerance of other functional groups, such as a free benzylic hydroxyl group, proceeding smoothly to give the desired product in high yield. nih.gov

Ring-closing metathesis (RCM) was instrumental in forming the F-ring of the "eastern hemisphere" of this compound. nih.govorganic-chemistry.orgoup.com Initial strategies utilized the second-generation Grubbs catalyst, though this required a relatively high catalyst loading (10 mol%) and a toxic PCC oxidation step. nih.gov To improve scalability and efficiency, the protocol was optimized using the second-generation Hoveyda-Grubbs catalyst, which reduced the required catalyst loading to just 1 mol%. nih.gov This improved RCM step, followed by a Ley oxidation, represented a more practical and greener approach to the synthesis of this key structural component. nih.gov

Table 1: Comparison of Key Cyclization Strategies in this compound Synthesis
StrategyCatalyst/ReagentsRing FormedKey FeaturesYield
Nickel-Chromium Mediated Cyclization (NHK)CrCl2, cat. NiCl2Part of tricyclic "western hemisphere"High functional group tolerance; avoids toxic reagents of alternative methods. nih.gov79% nih.gov
Ring-Closing Metathesis (RCM)2nd Gen. Hoveyda-Grubbs CatalystRing F in "eastern hemisphere"Low catalyst loading (1 mol%); scalable; uses less toxic oxidation (Ley). nih.govNot specified in source
Advanced Alkylation and Functionalization Protocols

The stereocontrolled introduction of alkyl groups and other functionalities is critical for building the complex carbon skeleton of this compound. Synthetic strategies have relied on advanced protocols to control stereochemistry and achieve functionalization on complex intermediates.

An Enders asymmetric alkylation was a key step in establishing the stereochemistry of the "western hemisphere" of the molecule. nih.govoup.com This method utilizes a chiral hydrazone auxiliary to direct the alkylation, thereby setting a critical stereogenic center. nih.govorganic-chemistry.org This approach was fundamental to the convergent strategy for assembling the molecule. oup.com

In the synthesis of the "eastern hemisphere," a challenging diastereoselective alkylation was required to create a quaternary stereocenter. nih.gov Initial attempts at alkylating an enolate resulted in poor selectivity. nih.gov The protocol was significantly improved by the addition of 12-crown-4 (B1663920) and the use of a finely-tuned solvent system (THF:Et2O=1:1). nih.gov The crown ether chelates the lithium cation, creating a more reactive enolate that allows the reaction to proceed at a lower temperature with much-improved diastereoselectivity (6:1 dr). nih.gov Furthermore, a novel copper-promoted alkylation was a key transformation for aromatic ring functionalization. nih.govacs.org

Table 2: Key Alkylation and Functionalization Protocols
ProtocolPurposeKey Reagents/ConditionsSignificance
Enders Asymmetric AlkylationEstablish stereocenter in the "western hemisphere". nih.govoup.comHydrazone auxiliary (+)-9. nih.govProvides crucial control of absolute and relative stereochemistry. nih.gov
Diastereoselective AlkylationCreate C(3) quaternary stereocenter in the "eastern hemisphere". nih.govMeLi, 12-crown-4, THF:Et2O (1:1), -40 °C. nih.govImproved diastereoselectivity from 1.4:1 to 6:1 through optimized conditions. nih.gov
N-Boc Directed ortho-Lithiation/AlkylationFunctionalize the western hemisphere at C(26) for Nodulisporic Acid C synthesis. nih.govN-Boc protecting group. nih.govEnables late-stage functionalization as part of a unified strategy. nih.gov

Unified Synthetic Strategies for this compound and Related Congeners (e.g., Nodulisporic Acids C and B)

The synthesis of the common eastern hemisphere fragment was a critical achievement that paved the way for the unified strategy. nih.gov With this piece in hand, attention turned to modifying the western hemisphere to access the different congeners. For example, to access Nodulisporic acid C, a protocol was needed to install a prenyl unit at the C(26) position of the western hemisphere. nih.gov This was achieved through an N-Boc directed ortho-lithiation/alkylation sequence on an advanced tricyclic intermediate. nih.gov

Once the appropriately functionalized western and eastern hemispheres are synthesized, they are joined together. The key coupling reaction is a palladium-catalyzed cross-coupling cascade that also constructs the central indole ring. nih.govupenn.edunih.gov This powerful reaction unites the two complex fragments in a single step. nih.gov From this advanced common indole intermediate, the synthesis can be directed toward different final products. The path to Nodulisporic acid B requires further strategic steps to construct the highly strained CDE tricyclic indole-indoline core, which was accomplished via a palladium-promoted allylic cyclization reaction. nih.govacs.org This unified approach has successfully led to the first total syntheses of (-)-Nodulisporic acids D, C, and B. nih.govacs.org

Strategic Challenges and Innovations in Indole Diterpenoid Total Synthesis

The total synthesis of indole diterpenoids like the nodulisporic acids is fraught with significant challenges that have spurred considerable innovation. nih.govnih.govnih.gov

Strategic Challenges:

Structural Complexity : The nodulisporic acids possess architecturally intricate and highly-strained ring systems, such as the CDE tricyclic indole-indoline motif found in Nodulisporic acids A and B. nih.gov The construction of multiple stereogenic centers, including vicinal quaternary centers, presents a formidable stereochemical challenge. nih.gov

Chemical Instability : The natural products themselves are sensitive. nih.gov The C(24) secondary hydroxyl group can undergo facile dehydration, and the electron-rich indole core is susceptible to oxidative ring-opening. nih.gov This instability complicates late-stage manipulations, purification, and characterization. nih.gov

Indole Core Construction : Assembling the multi-substituted indole core late in the synthesis is desirable for convergence but is challenging on complex substrates. Early methods, such as the Gassman indole synthesis, proved difficult to optimize on advanced intermediates. nih.gov

Innovations:

Convergent Assembly : A key innovation was the move to a highly convergent strategy based on the union of large, pre-functionalized fragments. nih.govnih.gov This approach delays the construction of the sensitive indole core until the final stages of the synthesis.

Palladium-Catalyzed Cascade Reaction : To overcome the challenge of indole formation, a palladium-mediated cascade reaction was implemented. nih.govnih.gov This reaction, based on chemistry developed by Barluenga and coworkers, combines a Buchwald-Hartwig amination with an in-situ cyclization/cross-coupling to form the fully substituted indole nucleus from the eastern and western hemisphere fragments in a single, efficient operation. nih.govorganic-chemistry.orgnih.gov

Scalable Fragment Synthesis : Significant effort was invested in developing scalable and efficient routes to the key building blocks. nih.gov Innovations such as the optimized RCM reaction using a Hoveyda-Grubbs catalyst and the improved diastereoselective alkylation enabled the production of sufficient quantities of the eastern hemisphere for the unified synthetic campaign. nih.gov

These strategic innovations have not only enabled the total synthesis of this compound and its congeners but have also advanced the broader field of complex natural product synthesis. nih.govnih.gov

Biological Activities and Mechanistic Characterization of Nodulisporic Acid D

Potent Insecticidal Efficacy in Arthropod Models

Nodulisporic acids, discovered by Merck Research Laboratories in 1992, exhibit potent and systemic efficacy against a range of blood-feeding arthropods. plos.orgplos.org This activity was first identified through screening against the larvae of the blowfly Lucilia sericata. plos.orgplos.org

Activity Spectrum Against Various Insect Pests (e.g., Fleas, Ticks, Blowflies, Mosquitoes)

The insecticidal activity of nodulisporic acids extends to several medically and veterinarily important pests. plos.orgresearchgate.net In addition to blowflies (Lucilia sericata), these compounds are effective against mosquitoes (Aedes aegypti), fruit flies (Drosophila melanogaster), and fleas, including the cat flea (Ctenocephalides felis) and the dog flea (Ctenocephalides canis). plos.orgplos.orgresearchgate.netpnas.org Their efficacy has also been demonstrated against ticks. plos.orgplos.org Nodulisporic acid A, a closely related analog, was found to be more potent than paraherquamide (B22789) and abamectin (B1664291) in assays against blowflies and mosquitoes, though less potent than ivermectin. plos.orgplos.org However, in a dog flea model, nodulisporic acid A was approximately 10-fold more potent than ivermectin. plos.orgplos.org

Molecular Mechanism of Action

The insecticidal effects of nodulisporic acid D and its analogs are mediated through their interaction with specific neurotransmitter receptors in invertebrates. plos.orgpnas.org

Direct Activation and Allosteric Modulation of Invertebrate Glutamate-Gated Chloride Channels (GluCls)

Nodulisporic acids act on glutamate-gated chloride channels (GluCls), which are unique to invertebrates. plos.orgpnas.orgresearchgate.net These channels are critical for regulating locomotion and feeding in insects. pnas.org this compound and its relatives directly activate these channels, causing an influx of chloride ions. pnas.orgpnas.org This leads to hyperpolarization of the neuronal or muscle cell membrane, inhibiting neurotransmission and ultimately causing paralysis and death of the insect. sdbonline.org Furthermore, nodulisporic acids act as positive allosteric modulators, meaning they can enhance the opening of GluCls by the natural ligand, glutamate. pnas.orgacs.org Studies on grasshopper neurons and Drosophila melanogaster head membranes have confirmed this dual mechanism of action. pnas.orgacs.org

Comparative Analysis with Other Insecticidal Agents Targeting GluCls (e.g., Ivermectin)

Ivermectin, a well-known endectocide, also targets invertebrate GluCls. pnas.orgnih.gov Both nodulisporic acid and ivermectin can directly activate these channels. pnas.orgpnas.org However, they are structurally dissimilar. pnas.org While both compounds act on GluCls, there are differences in their interactions. For instance, in Drosophila, ivermectin binding sites are more numerous than those for nodulisporic acid, with only a subset of ivermectin binding sites also having high affinity for nodulisporic acid. pnas.orgacs.orgscite.ai This suggests that ivermectin may bind to different populations of GluCl receptors, some of which are insensitive to nodulisporic acid. pnas.orgpnas.org In some nematode GluCls, ivermectin did not potentiate glutamate-mediated responses and even inhibited the effects of nodulisporic acid, indicating a complex interaction between the two compounds. pnas.orgresearchgate.net A mutation (P299S) in the Drosophila GluClα subunit reduces the sensitivity of the channel to both nodulisporic acid and ivermectin. pnas.org

Mechanistic Basis for Selectivity in Target Organisms (e.g., Absence of Mammalian Tremorgenicity)

A key advantage of nodulisporic acids is their high selectivity for invertebrates over mammals. researchgate.netresearchgate.netnih.gov This selectivity stems from the fact that their primary target, the glutamate-gated chloride channel, is absent in vertebrates. pnas.orgresearchgate.netnih.gov The closest mammalian homologs to invertebrate GluCls are GABA-gated and glycine-gated chloride channels. pnas.orgpnas.org Unlike ivermectin, which can have some effects on mammalian GABA and glycine (B1666218) receptors, nodulisporic acid is more selective for insect GluCls and does not activate these vertebrate channels. pnas.orgpnas.org This specificity is responsible for the lack of tremorgenic activity and the wide therapeutic index observed in mammals. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

Structure-activity relationship (SAR) studies have been crucial in understanding the insecticidal properties of nodulisporic acids and in developing more potent synthetic analogs. nih.govnih.gov

Research has shown that the highly substituted indole (B1671886) core and the secondary hydroxyl group at position C(24) are key structural features required for insecticidal activity. nih.gov Modifications to the indole-containing part of the molecule are generally not well-tolerated and lead to a loss of activity. escholarship.orgbioaustralis.com

Table 1: Binding Affinities of Nodulisporic Acid and Ivermectin to Drosophila Head Membranes

Compound Wild-Type (Or-R) Kd Resistant (glc1) Kd
[35S]Nodulisporic acid 33 pM Lower affinity, near saturation at 400 pM
[35S]Ivermectin 26 pM 190 pM

Data from Kane et al. (2000). pnas.org

Identification of Critical Structural Elements for Insecticidal Potency (e.g., indole core, C24-hydroxyl, dienoate side chain)

The insecticidal potency of this compound and its analogs is intrinsically linked to specific structural features. Research has consistently highlighted three key elements as crucial for their biological activity: the highly substituted indole core, the secondary hydroxyl group at the C24 position, and the dienoate side chain. nih.govvulcanchem.com

The secondary C24-hydroxyl group is another critical determinant of insecticidal potency. nih.govvulcanchem.com This functional group, located on the terpenoid portion of the molecule, is essential for the compound's biological action. Its presence and specific stereochemistry are vital for high-affinity binding to the insect's neuronal channels. nih.gov However, this hydroxyl group also introduces chemical instability. nih.govvulcanchem.com In conjunction with the dienoate side chain, the C24-hydroxyl group can easily undergo dehydration, a reaction often mediated by the molecule's own carboxylic acid. nih.govvulcanchem.com This inherent lability presents a significant challenge for the synthesis and development of stable analogs. researchgate.net

The dienoate side chain works in concert with the other key structural elements to confer insecticidal activity. nih.gov While crucial, its modification has been an area of productive research for developing analogs with enhanced properties. bioaustralis.comnih.gov The geometry of the dienoic acid, including the stereochemistry at the C-3'' and C-4'' positions, has been determined and is considered important for activity. nih.gov The entire dienoate moiety is installed late in the synthetic sequence, often via a Horner-Wadsworth-Emmons reaction. scispace.comnih.gov The combination of the dienoate and the C24-hydroxyl group contributes to the molecule's instability, but modifications to this side chain have led to the creation of new derivatives with potent efficacy. nih.govnih.gov

Effects of Specific Substituent and Ring Modifications on Biological Activity

Structure-activity relationship (SAR) studies have revealed that specific modifications to the substituents and ring systems of nodulisporic acids have a profound impact on their insecticidal potency. These studies have been crucial in understanding the pharmacophore and in guiding the synthesis of more potent and stable analogs. researchgate.netbioaustralis.com

A key factor influencing activity is the degree of isoprenylation on the indole core. researchgate.net The nodulisporic acid family presents a natural library for studying this effect. Nodulisporic Acid A, which contains three isoprene (B109036) units cyclized into fused cyclopentyl-pyranyl rings, is generally the most potent member of the family. researchgate.netresearchgate.net this compound lacks the isoprene residue at the C-26 position, which distinguishes it from the 'A' series and results in moderate activity. vulcanchem.comresearchgate.net Further simplification, as seen in Nodulisporic Acid E (lacking the C-26 isoprene and the two units forming the A/B rings) and Nodulisporic Acid F (lacking all three isoprene residues), leads to a progressive decrease in insecticidal activity. vulcanchem.comresearchgate.net This demonstrates that the complexity and substitution pattern of the indole core are directly related to potency. researchgate.net

Modifications to the core ring structure also significantly affect biological activity. For instance, the D-ring, a strained feature in Nodulisporic Acids A and B, is crucial for maintaining a high level of activity. nih.govd-nb.info Analogs such as Nodulisporic Acids C, C1, and C2, which feature an opened D-ring, exhibit reduced potency and stability. researchgate.netresearchgate.net

Conversely, modifications to the dienoate side chain have proven to be a viable strategy for enhancing insecticidal efficacy. bioaustralis.com While changes to the indole core ("left-hand side") are generally detrimental, alterations to the C8 dienoate chain can lead to analogs with similar or even superior activity compared to the parent compounds. bioaustralis.com The synthesis of new diene-modified analogs with diverse functionalities at the 3'' and 4'' positions has yielded potent compounds and further elucidated the structural requirements for activity against ectoparasites. nih.gov For example, esterification of the carboxylic acid to form the this compound methyl ester can alter solubility and stability, which are important factors in drug development. ontosight.ai

The following table summarizes the relationship between key structural features of different nodulisporic acids and their relative insecticidal activity.

CompoundKey Structural Modifications from Nodulisporic Acid ARelative Insecticidal Activity
Nodulisporic Acid A Contains all three isoprene units on the indole core.Highest vulcanchem.com
This compound Lacks the isoprene residue at the C-26 position. vulcanchem.comresearchgate.netModerate vulcanchem.com
Nodulisporic Acid E Lacks the C-26 isoprene and the two isoprene units that form the A/B rings. vulcanchem.comresearchgate.netLower vulcanchem.com
Nodulisporic Acid F Lacks all three isoprene residues on the indole unit. vulcanchem.comresearchgate.netLowest vulcanchem.com

In general, structural simplification tends to reduce biological activity. researchgate.net For example, the activities of Δ23 1",2"-dihydro nodulisporic acids were found to be significantly lower than the corresponding parent nodulisporic acids. researchgate.net

Analytical and Spectroscopic Methodologies in Nodulisporic Acid D Research

Advanced Spectroscopic Techniques for Structural Elucidation

The fundamental structure of the nodulisporic acids, including the D series, was primarily determined through a combination of advanced spectroscopic methods. acs.orgacs.org While basic one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial data, the complete and unambiguous assignment of the complex polycyclic structure requires more powerful, multi-dimensional techniques. acs.orgacs.org

For the closely related and structurally similar Nodulisporic Acid A, a suite of advanced 2D NMR experiments was instrumental. acs.orgacs.org These included Rotating frame Overhauser Effect Spectroscopy (ROESY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) to determine the relative stereochemistry of different parts of the molecule by measuring through-space proton-proton interactions. acs.orgacs.org Furthermore, a computerized 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) analysis was employed to trace the complete carbon-carbon connectivity throughout the molecule. acs.orgacs.org

In biosynthetic studies aimed at identifying various nodulisporic acid intermediates, High-Resolution Tandem Mass Spectrometry (HR-ESI-MS²) played a key role in characterizing the chemo-types from different expression systems. d-nb.info The structures of key intermediates, including those in the D series, were ultimately confirmed by comprehensive NMR spectroscopy. d-nb.info Mass spectral analysis of Nodulisporic Acid D was essential in confirming its molecular weight and elemental composition. acs.org

Table 1: Spectroscopic Techniques in Nodulisporic Acid Research

TechniqueApplication in Nodulisporic Acid ResearchKey Findings
2D INADEQUATE NMR Tracing the complete carbon-carbon framework of the molecule. acs.orgacs.orgElucidation of the core polycyclic structure.
ROESY/NOESY/NOEDS Determining the relative stereochemistry by analyzing through-space correlations between protons. acs.orgacs.orgEstablished the spatial arrangement of atoms in the eastern and western hemispheres of the molecule. acs.org
HR-ESI-MS² Characterization and identification of biosynthetic intermediates and different nodulisporic acid congeners in complex mixtures. d-nb.infoConfirmed the production of various nodulisporic acids, including members of the D series, in heterologous expression systems. d-nb.info

Chromatographic Methods for Research-Scale Isolation and Analysis

The isolation of this compound and its analogs from fungal fermentation broths or synthetic reaction mixtures relies on multi-step chromatographic procedures. These methods separate the target compound from a complex matrix of other metabolites and impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal technique used for the purification of nodulisporic acids. acs.org In one instance, crude extracts were subjected to preparative reversed-phase HPLC to afford pure this compound. acs.org Similarly, biosynthetic studies have utilized semi-preparative HPLC to purify key intermediates for structural confirmation by NMR. d-nb.info

For initial separation and fractionation of larger quantities, flash chromatography is often employed. d-nb.infoacs.org This is frequently followed by HPLC as a final polishing step to achieve high purity. acs.org The analysis of crude extracts and the monitoring of biosynthetic pathways are often performed using analytical liquid chromatography-mass spectrometry (LC-MS) and specifically RP-HPLC-MS/MS, which provides both separation and structural information simultaneously. d-nb.infophcog.complos.org The total synthesis of (-)-Nodulisporic Acid D also involved extensive use of flash column chromatography to purify synthetic intermediates at various stages. nih.govnih.gov

Table 2: Chromatographic Methods for this compound

MethodScalePurpose
Flash Chromatography PreparativeInitial purification of crude synthetic intermediates and natural product extracts. d-nb.infoacs.orgnih.gov
Reversed-Phase HPLC (RP-HPLC) Preparative & Semi-PreparativeFinal purification of this compound and its analogs to high purity for characterization. acs.orgd-nb.info
LC-MS / RP-HPLC-MS/MS AnalyticalRapid analysis and characterization of nodulisporic acids in crude extracts and fermentation broths. phcog.complos.org
Chiral Chromatography Analytical & PreparativeResolution of enantiomers (different mirror-image forms) of synthetic precursors. acs.org

Application of X-ray Crystallography and Other Techniques for Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional structure, including the absolute and relative configuration of all stereocenters, is a critical challenge in natural product chemistry. For the nodulisporic acids, a combination of techniques has been employed to achieve this.

While a direct X-ray crystal structure of this compound has not been cited, the stereochemistry of related compounds has been confirmed using this definitive method. For Nodulisporic Acid A, X-ray analysis was successfully performed on a 7-p-bromobenzoate methyl ester derivative, which confirmed the relative stereochemistry that had been previously deduced from NMR studies. acs.orgcapes.gov.br In the total synthesis of (-)-Nodulisporic Acid D, single-crystal X-ray analysis was used to unambiguously confirm the absolute configuration of a key synthetic western hemisphere intermediate. nih.govnih.gov

The absolute stereochemistry of the nodulisporic acid family was first established for Nodulisporic Acid A by applying the advanced Mosher method to its methyl ester derivative. acs.orgcapes.gov.br This chemical derivatization method allows the determination of the absolute configuration of chiral alcohols. Furthermore, the stereochemistries at positions C-3'' and C-4'' of this compound₂ were assigned, which in turn defined the stereochemistry for other related analogs. acs.orgacs.orgnih.gov In synthetic studies, chiroptical methods, including the comparison of experimental and density functional theory (DFT) calculated vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotation (OR) data, have been used to unambiguously determine the absolute configuration of chiral precursors. acs.org

Table 3: Techniques for Stereochemical Assignment

TechniqueApplicationOutcome
X-ray Crystallography Analysis of crystalline derivatives or synthetic intermediates. acs.orgnih.govUnambiguous determination of relative and absolute stereochemistry. nih.govcapes.gov.br
Advanced Mosher Method Chemical derivatization of hydroxyl groups followed by ¹H NMR analysis. capes.gov.brEstablished the absolute configuration of the core structure in the nodulisporic acid family. acs.org
Chiroptical Methods (VCD, ECD, OR) Comparison of experimental data with DFT calculations for synthetic precursors. acs.orgUnambiguous assignment of absolute configuration for chiral molecules. acs.org
NMR (NOESY/ROESY) Determination of through-space proton proximities. acs.orgAssignment of relative stereochemistry across the molecular structure. acs.org

Q & A

Q. What methodologies are employed to isolate and structurally characterize Nodulisporic Acid D from fungal sources?

this compound is typically isolated via solvent extraction followed by chromatographic techniques (e.g., HPLC, flash chromatography). Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and high-resolution mass spectrometry (HRMS). The compound’s stereochemistry is resolved using X-ray crystallography or NOESY experiments, as demonstrated in its original isolation studies .

Q. How is the insecticidal activity of this compound mechanistically validated in experimental models?

The compound targets insect-specific glutamate-gated chloride channels (GluCls), inducing paralysis. Validation involves electrophysiological assays (e.g., patch-clamp) on insect neuronal cells and in vivo efficacy studies using flea/tick infestation models in mammals. Activity is confirmed by dose-dependent mortality and comparison with known GluCl modulators like ivermectin .

Q. What in vitro assays are used to assess the bioactivity and selectivity of this compound?

Key assays include:

  • Toxicity screens : Insect cell lines (e.g., Sf9) vs. mammalian cells (e.g., HEK293) to confirm selectivity.
  • Enzyme-linked assays : Monitoring GluCl channel inhibition via fluorescence-based ion flux measurements.
  • Whole-organism assays : Larval development inhibition in arthropods (e.g., Spodoptera frugiperda) .

Advanced Research Questions

Q. What challenges arise in the total synthesis of this compound, and how are they addressed?

The synthesis involves constructing a polycyclic indole core and installing stereochemically complex side chains. Key hurdles include:

  • Stereoselective formation of C3 and C12 centers : Achieved via α,β-unsaturated aldehyde difunctionalization using chiral auxiliaries or asymmetric catalysis .
  • Indole core assembly : Palladium-mediated cross-coupling cascades (e.g., Barluenga’s indole synthesis) with optimized ligands (RuPhos) improve yields (53–71%) compared to earlier methods (27–41%) .
  • Dienoate side-chain installation : Horner-Wadsworth-Emmons olefination requires protecting group optimization (e.g., switching from TES to acetyl) to overcome reactivity issues .

Q. How do contradictions in reported synthetic yields inform iterative experimental design?

Discrepancies in yields (e.g., 5.1% overall yield in one route vs. 25% in a sub-sequence) highlight the sensitivity of multistep syntheses to reaction conditions. Researchers mitigate this by:

  • Parallel optimization : Screening bases (Cs₂CO₃ vs. K₂CO₃), solvents, and catalysts.
  • Intermediate stability studies : Identifying degradation pathways (e.g., epimerization) via LC-MS .

Q. What strategies are used to elucidate and engineer the biosynthetic pathway of this compound?

Heterologous biosynthesis involves:

  • Gene cluster identification : Comparative genomics identifies NOD clusters in Hypoxylon pulicicidum.
  • Functional gene validation : Combinatorial gene knockout/complementation in Aspergillus or Penicillium hosts confirms enzymatic roles (e.g., P450 monooxygenases for oxidation).
  • Metabolic engineering : Promoter tuning (e.g., strong tef1 promoters) and fermentation optimization (pH, carbon sources) enhance titers .

Q. How do structural modifications of this compound impact its bioactivity and pharmacokinetics?

Structure-activity relationship (SAR) studies focus on:

  • Side-chain truncation : Removing the dienoate group reduces insecticidal activity by 90%.
  • Indole core substitutions : Fluorination at C10 improves metabolic stability in mammalian models.
  • Prodrug strategies : N-tert-butyl nodulisporamide derivatives enhance oral bioavailability in dogs/cats .

Methodological Considerations

Q. What analytical techniques are critical for resolving stereochemical ambiguities in synthetic intermediates?

  • NOESY/ROESY : Assigns relative configurations (e.g., trans-decalin system in the indole core).
  • VCD (Vibrational Circular Dichroism) : Absolute configuration determination for non-crystalline intermediates .

Q. How are computational tools integrated into the design of this compound analogs?

  • Docking simulations : Predict binding poses to GluCl channels (PDB: 3RHW) using Schrödinger Suite or AutoDock.
  • DFT calculations : Optimize transition states for stereoselective steps (e.g., aldol reactions) .

Q. What criteria define a robust heterologous expression system for this compound production?

Ideal systems require:

  • Compatibility with polyketide synthases (PKSs) : Aspergillus nidulans supports large PKS-NRPS hybrids.
  • Post-translational modification capacity : Glycosylation and oxidation pathways in Saccharomyces cerevisiae .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.